Fmoc-L-Dap(Poc)-OH, or N-alpha-N-beta-Bis-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid, is a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid. This compound features the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions. The "Poc" designation indicates the presence of a propargyl group, which is significant for click chemistry applications, particularly in bioconjugation strategies.
Fmoc-L-Dap(Poc)-OH is a valuable building block used in scientific research for peptide synthesis and modification. It is a derivative of L-lysine, an essential amino acid, and contains two protecting groups: Fmoc (Fluorenylmethoxycarbonyl) and Poc (Propargyloxycarbonyl). These protecting groups play a crucial role in controlling the reactivity of different functional groups within the molecule during peptide synthesis [].
Fmoc-L-Dap(Poc)-OH finds applications beyond traditional peptide synthesis due to the presence of an azide group within the Poc moiety. This azide group makes it a valuable reagent in click chemistry, a powerful technique for forming specific bonds between molecules rapidly and efficiently [].
The synthesis of Fmoc-L-Dap(Poc)-OH typically involves several steps:
A multi-step synthetic strategy often employs orthogonal protection strategies to facilitate selective deprotection at different stages of synthesis .
Fmoc-L-Dap(Poc)-OH has several applications in research and industry:
Interaction studies involving Fmoc-L-Dap(Poc)-OH often focus on its role in peptide formation and bioconjugation. Research has demonstrated its compatibility with various coupling agents and conditions used in solid-phase peptide synthesis. Additionally, studies have explored its reactivity in click chemistry, assessing how it interacts with different alkyne partners under varying conditions.
Several compounds are structurally similar to Fmoc-L-Dap(Poc)-OH, each exhibiting unique properties:
Compound Name | Structure/Functional Groups | Unique Features |
---|---|---|
Fmoc-L-Dap(Fmoc)-OH | Two Fmoc groups | Enhanced stability and versatility in peptide synthesis |
Boc-L-Dap(Fmoc)-OH | Boc and Fmoc groups | Acid-labile Boc group allows for selective deprotection |
Fmoc-Lys(Fmoc)-OH | Lysine derivative | Commonly used in peptide synthesis; basic side chain |
Fmoc-Gly-OH | Glycine derivative | Simplest amino acid; often used as a spacer in peptides |
Fmoc-L-Dap(Poc)-OH stands out due to its dual protection strategy and compatibility with click chemistry, making it particularly useful for complex bioconjugation applications .
The synthesis of diaminopropionic acid (Dap) derivatives with orthogonal protecting groups emerged as a response to the growing demand for site-specific modifications in peptide chemistry. Early approaches relied on tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, which required harsh acidic or hydrogenolytic conditions for removal. These methods often limited compatibility with acid-sensitive residues or post-synthetic modifications.
The introduction of Fmoc-based protection in the 1970s revolutionized SPPS by enabling mild base-driven deprotection (e.g., 20% piperidine in DMF). However, the need for orthogonal systems to protect Dap’s dual amino groups drove innovation in compatible secondary protecting groups. The propargyloxycarbonyl (Poc) group, first reported in carbohydrate chemistry, was adapted for amino protection in the early 2000s. Its removal under neutral conditions using tetrathiomolybdate (MoS₄²⁻) provided a critical advantage over traditional groups, preserving acid- or base-sensitive functionalities elsewhere in the peptide.
The Fmoc/Poc system leverages distinct cleavage mechanisms:
This orthogonality enables sequential side-chain deprotection. For example, in a model peptide containing Fmoc-L-Dap(Poc)-OH, the Poc group can be selectively removed to expose the β-amino group for conjugation without disrupting Fmoc-protected termini or tert-butyl-based side-chain protections.
The Fmoc group’s base lability aligns with standard SPPS protocols, while Poc’s stability under basic conditions ensures no premature deprotection during iterative synthesis. This compatibility is critical for synthesizing Dap-containing peptides like:
Compared to traditional groups like Dde (hydrazine-sensitive), Poc avoids nucleophilic side reactions due to its metal-mediated cleavage mechanism. This is particularly advantageous in peptides containing cysteine or methionine residues, where hydrazine could reduce disulfide bonds or oxidize thioethers.
The design of Fluorenylmethoxycarbonyl-L-diaminopropionic acid(propargyloxycarbonyl)-OH exemplifies advanced orthogonal protection strategies that enable selective manipulation of multiple amino groups within a single molecule [8] [9]. The compound incorporates two distinct protecting groups: the fluorenylmethoxycarbonyl group protecting the α-amino function and the propargyloxycarbonyl group protecting the β-amino side chain [1] [16].
The fluorenylmethoxycarbonyl protecting group demonstrates exceptional stability under acidic conditions while remaining highly labile to secondary amines, particularly piperidine [11] [20]. This base-labile characteristic allows for selective removal using 20% piperidine in dimethylformamide without affecting acid-labile protecting groups [8] [20]. The fluorenylmethoxycarbonyl group belongs to the urethane family of protecting groups that effectively suppress racemization during activation and coupling procedures [20] [36].
The propargyloxycarbonyl protecting group provides a unique orthogonal dimension to the protection scheme through its selective cleavage using tetrathiomolybdate under neutral conditions [16] [18] [28]. This protecting group demonstrates remarkable stability under both acidic and basic conditions commonly employed in peptide synthesis, including resistance to trifluoroacetic acid treatment and base-mediated deprotection procedures [16] [28]. The propargyloxycarbonyl group can be quantitatively removed using benzyltriethylammonium tetrathiomolybdate in acetonitrile at room temperature within two hours [18] [28].
Protecting Group | Removal Conditions | Stability to Base | Stability to Acid | Stability to Palladium(0) |
---|---|---|---|---|
Fluorenylmethoxycarbonyl | Base (20% piperidine/dimethylformamide) | Labile | Stable | Stable |
tert-Butyl | Acid (trifluoroacetic acid) | Stable | Labile | Stable |
Propargyloxycarbonyl | Tetrathiomolybdate (neutral) | Stable | Stable | Stable |
Allyloxycarbonyl | Palladium(0) catalysis | Stable | Stable | Labile |
Benzyl | Acid (hydrogen fluoride/trifluoroacetic acid) | Stable | Labile | Stable |
tert-Butoxycarbonyl | Acid (trifluoroacetic acid) | Stable | Labile | Stable |
The orthogonal nature of these protecting groups enables sophisticated synthetic strategies where either amino group can be selectively deprotected without affecting the other [9] [13]. This selectivity proves particularly valuable in the synthesis of branched peptides, cyclic structures, and peptides requiring post-synthetic modifications [9] [26]. Studies have demonstrated that fluorenylmethoxycarbonyl-protected amino acids bearing propargyloxycarbonyl side chain protection maintain their integrity during standard coupling procedures and can be efficiently incorporated into growing peptide chains [7] [26].
The fluorenylmethoxycarbonyl/tert-butyl protection scheme represents the most widely adopted strategy in modern solid-phase peptide synthesis due to its truly orthogonal nature [14] [21] [24]. Fluorenylmethoxycarbonyl-L-diaminopropionic acid(propargyloxycarbonyl)-OH demonstrates excellent compatibility with this established methodology while providing additional functionalization opportunities through its propargyloxycarbonyl-protected side chain [1] [3].
In standard fluorenylmethoxycarbonyl solid-phase peptide synthesis protocols, the compound can be efficiently incorporated using conventional coupling reagents including carbodiimide systems, phosphonium salts, and uronium activation methods [11] [14]. The fluorenylmethoxycarbonyl group removal proceeds quantitatively under standard deprotection conditions using 20% piperidine in dimethylformamide, generating the characteristic dibenzofulvene byproduct that can be easily washed away from the solid support [11] [20].
The tert-butyl protecting groups commonly used for side chain protection in fluorenylmethoxycarbonyl solid-phase peptide synthesis remain completely stable during fluorenylmethoxycarbonyl deprotection cycles [14] [21]. This stability allows for the incorporation of Fluorenylmethoxycarbonyl-L-diaminopropionic acid(propargyloxycarbonyl)-OH into peptides containing other tert-butyl-protected residues without cross-reactivity [21] [24]. The propargyloxycarbonyl group provides an additional level of orthogonality, as it remains intact during both fluorenylmethoxycarbonyl deprotection and trifluoroacetic acid-mediated cleavage procedures [16] [18].
Synthesis Methodology | Fragment Length | Efficiency | Purification Complexity | Side Reaction Risk |
---|---|---|---|---|
Linear solid-phase peptide synthesis | 1 amino acid | High for short peptides | Moderate | Accumulative |
Convergent Synthesis | 5-15 amino acids | High for long peptides | Lower | Reduced |
Click Chemistry Post-Synthesis | Variable | Very high | Lower | Minimal |
Solution Phase Coupling | 2-10 amino acids | Moderate | Higher | Controlled |
The compatibility extends to advanced solid-phase synthesis techniques including safety-catch linker strategies and photolabile cleavage methods [21]. Research has demonstrated that peptides containing Fluorenylmethoxycarbonyl-L-diaminopropionic acid(propargyloxycarbonyl)-OH can be synthesized with comparable efficiency to standard amino acid derivatives while maintaining the alkyne functionality for subsequent click chemistry applications [3] [17].
Convergent peptide synthesis strategies benefit significantly from the incorporation of allyloxycarbonyl-protected amino acids that can be selectively deprotected using palladium(0) catalysis [12] [15] [22]. While Fluorenylmethoxycarbonyl-L-diaminopropionic acid(propargyloxycarbonyl)-OH does not directly incorporate allyloxycarbonyl protection, its propargyloxycarbonyl group demonstrates excellent compatibility with allyloxycarbonyl-containing synthetic schemes [31].
The selective nature of palladium-catalyzed allyloxycarbonyl removal allows for orthogonal deprotection in the presence of propargyloxycarbonyl groups [31]. Studies have shown that allyloxycarbonyl and propargyloxycarbonyl groups can be selectively cleaved under different conditions, with allyloxycarbonyl groups removed through palladium-catalyzed hydrostannolysis while propargyloxycarbonyl groups remain intact [31]. This selectivity enables complex protection strategies where multiple orthogonal systems operate simultaneously.
Convergent synthesis approaches utilizing Fluorenylmethoxycarbonyl-L-diaminopropionic acid(propargyloxycarbonyl)-OH can incorporate allyloxycarbonyl-protected fragments in solution-phase coupling reactions [22] [25]. The method combines solid-phase peptide synthesis for fragment preparation with solution-phase coupling for final assembly, reducing solvent usage and improving purification efficiency [22]. The alkyne functionality provided by the propargyloxycarbonyl group enables post-synthetic modifications through click chemistry while maintaining compatibility with allyloxycarbonyl deprotection strategies [15] [29].
Protection Strategy | Primary Application | Key Advantage | Typical Use Case |
---|---|---|---|
Fluorenylmethoxycarbonyl/tert-butyl orthogonal | Standard solid-phase peptide synthesis | Widely established | Linear peptides |
Fluorenylmethoxycarbonyl/propargyloxycarbonyl orthogonal | Click chemistry applications | Neutral deprotection | Alkyne-containing peptides |
Fluorenylmethoxycarbonyl/allyloxycarbonyl orthogonal | Convergent synthesis | Palladium compatibility | Branched peptides |
Triple orthogonal (Fluorenylmethoxycarbonyl/tert-butyl/propargyloxycarbonyl) | Complex cyclization | Maximum flexibility | Multi-cyclized peptides |
Click chemistry compatible | Post-synthetic modification | Bioorthogonal reactions | Labeled peptides |
The copper-catalyzed azide-alkyne cycloaddition represents one of the most widely utilized bioorthogonal reactions in chemical biology, demonstrating exceptional versatility in connecting diverse molecular frameworks through the formation of stable 1,4-disubstituted 1,2,3-triazole linkages. The optimization of this reaction system has undergone extensive investigation, with researchers systematically exploring the influence of catalyst composition, ligand architecture, reaction medium, and environmental parameters on both reaction kinetics and overall efficiency [1] [2] [3].
The selection and preparation of the copper catalyst represents a critical determinant of reaction success, particularly in biological environments where copper toxicity and oxidative stress pose significant challenges. Contemporary catalyst systems typically employ copper sulfate pentahydrate in combination with sodium ascorbate as a reducing agent, maintaining the catalytically active copper species in the plus one oxidation state throughout the reaction period [4] [5]. The incorporation of nitrogen-donor ligands such as tris-triazolylmethylamine and tris-hydroxypropyltriazolylmethylamine has revolutionized the efficiency of these systems, providing both stabilization of the copper center and dramatic enhancement of reaction rates [6] [7].
Advanced polynuclear copper complexes featuring functionalized nitrogen-heterocyclic carbene ligands have demonstrated remarkable catalytic activity at exceptionally low loadings, with some systems achieving complete conversion at catalyst concentrations as low as 0.005 mol percent [8] [9]. These systems exploit the cooperative action of multiple copper centers, enabling the formation of dinuclear and trinuclear acetylide intermediates that facilitate rapid cycloaddition with organic azides [1] [10]. The mechanistic pathway involves initial alkyne coordination to copper, followed by deprotonation to form the corresponding acetylide species, subsequent azide coordination to a second copper center, and finally cycloaddition through a six-membered metallacycle intermediate [5] [3].
The optimization of reaction conditions extends beyond catalyst selection to encompass careful consideration of solvent systems, pH control, and temperature management. Dimethyl sulfoxide has emerged as an optimal organic solvent for many applications, providing enhanced solubility for both organic substrates and copper complexes while maintaining compatibility with sensitive biomolecules [11]. For aqueous bioconjugation applications, phosphate and HEPES buffer systems at pH values between 7.0 and 8.5 provide optimal balance between reaction efficiency and biomolecule stability [4] [6].
Temperature optimization studies have revealed that reactions conducted at ambient temperature frequently achieve superior results compared to elevated temperature conditions, particularly when utilizing optimized catalyst systems and appropriate ligand architectures [12] [8]. The incorporation of mild heating or microwave irradiation can accelerate reaction rates when necessary, though care must be taken to avoid degradation of sensitive biological components [7].
Detailed kinetic investigations have established that the rate-determining step in most copper-catalyzed azide-alkyne cycloadditions involves the formation of the metallacycle intermediate, with activation energies typically ranging from 20 to 25 kilocalories per mole [10] [13]. The overall reaction exhibits second-order kinetics with rate constants varying from 1 to 100 reciprocal molar seconds, depending on substrate structure, catalyst system, and reaction conditions [8] [14].
The dinuclear mechanism proposed by Fokin and colleagues remains the most widely accepted mechanistic framework, involving the cooperation of two copper centers in both substrate activation and cycloaddition processes [2] [5]. Recent computational studies have provided additional support for this mechanism while highlighting the importance of ligand flexibility and counterion positioning in controlling reaction energetics [10].
Strain-promoted azide-alkyne cycloaddition has emerged as a transformative bioorthogonal methodology that circumvents the limitations associated with copper catalysis through the utilization of ring-strained cyclooctyne derivatives as alkyne components. This copper-free approach exploits the thermodynamic driving force provided by relief of ring strain to achieve efficient cycloaddition reactions under physiological conditions, making it particularly valuable for applications involving living cells and organisms where copper toxicity represents a significant concern [15] [16] [17].
The development of increasingly reactive cyclooctyne derivatives has been a primary focus of research efforts in this field, with investigators systematically exploring the relationship between structural modifications and reaction kinetics. Early cyclooctyne systems such as cyclooctyne itself and difluorinated cyclooctyne provided proof-of-principle for copper-free azide-alkyne cycloaddition but suffered from relatively slow reaction rates and limited aqueous solubility [18] [17].
The introduction of bicyclo-nonyne systems marked a significant advancement in this area, providing enhanced reactivity through increased ring strain while maintaining reasonable synthetic accessibility [19]. These systems demonstrate rate constants ranging from 0.3 to 2.9 reciprocal molar seconds when reacting with benzyl azide, representing substantial improvements over earlier cyclooctyne derivatives [17] [19]. The enhanced reactivity of these systems has been attributed to the adoption of highly strained conformations that lower the activation energy for cycloaddition [17].
Dibenzocyclooctyne derivatives represent another important class of reactive cyclooctynes, featuring aromatic ring fusion that provides both enhanced stability and improved aqueous solubility while maintaining good reactivity profiles [18] [17]. These systems typically exhibit rate constants in the range of 0.08 to 0.5 reciprocal molar seconds with simple azide substrates, though their reactivity can be significantly enhanced through the use of electron-deficient azide partners [19].
While significant attention has been devoted to cyclooctyne optimization, recent investigations have revealed the importance of azide structure in controlling reaction rates and selectivity. Aromatic azides bearing electron-withdrawing substituents demonstrate dramatically enhanced reactivity with certain cyclooctyne systems, particularly those with higher-lying LUMO energies such as bicyclo-nonyne [17] [19]. This phenomenon has been attributed to the operation of an inverse electron-demand mechanism with electron-rich cyclooctynes, complementing the normal electron-demand pathway that predominates with benzoannulated systems [19].
The development of pyridinium-substituted azides has yielded particularly impressive results, with rate constants approaching 2 reciprocal molar seconds when combined with appropriate cyclooctyne partners [17]. These systems demonstrate the potential for achieving reaction rates that rival many copper-catalyzed systems while maintaining the bioorthogonal characteristics that make strain-promoted cycloaddition so attractive for biological applications [19].
Strain-promoted azide-alkyne cycloaddition has found extensive application in the modification of biomolecules ranging from small peptides to large protein assemblies and living cell surfaces. The bioorthogonal nature of this chemistry enables selective modification of azide-functionalized biomolecules in complex biological environments without interference from endogenous functional groups [15] [18] [20].
Micellar catalysis has emerged as an effective strategy for enhancing reaction rates in bioconjugation applications, particularly when working with hydrophobic cyclooctyne reagents and aqueous biomolecule solutions [16]. Anionic and cationic surfactant systems can provide rate enhancements of up to 179-fold for reactions involving hydrophobic azide substrates, while also imparting selectivity for hydrophobic over hydrophilic azide partners [16].
The application of strain-promoted cycloaddition to protein modification has demonstrated the potential for achieving site-specific labeling with minimal perturbation of protein structure and function [18] [20]. DNA-functionalized proteins prepared through strain-promoted cycloaddition have shown retention of biological activity while enabling new avenues for protein-nucleic acid conjugate formation [18].
The inverse electron demand Diels-Alder reaction between 1,2,4,5-tetrazines and strained alkenes represents the fastest bioorthogonal reaction currently available, with rate constants reaching into the range of hundreds of thousands of reciprocal molar seconds under optimal conditions. This remarkable reactivity stems from the favorable frontier molecular orbital interactions between electron-deficient tetrazine dienes and electron-rich alkene dienophiles, resulting in exceptionally low activation barriers and rapid reaction kinetics that enable bioconjugation under highly dilute conditions [21] [22] [23].
The reactivity of tetrazine derivatives in inverse electron demand Diels-Alder reactions is profoundly influenced by the electronic nature of substituents attached to the tetrazine core. Electron-withdrawing groups such as pyridyl substituents serve to lower the LUMO energy of the tetrazine, resulting in enhanced reactivity toward electron-rich dienophiles through more favorable frontier orbital interactions [22] [24] [23]. However, this enhanced reactivity comes at the cost of reduced stability, with highly reactive tetrazines such as 3,6-di-pyridyl-1,2,4,5-tetrazine demonstrating rapid decomposition under biological conditions [23].
The development of stabilized tetrazine systems has focused on balancing reactivity and stability through judicious choice of substituents. Monoaryl-substituted tetrazines bearing methyl groups at the 4-position demonstrate enhanced stability while retaining reasonable reactivity profiles [23]. Vinyl ether-substituted tetrazines represent an innovative approach to achieving high reactivity without relying on electron-withdrawing aromatic substituents, exploiting conformational distortion induced by intramolecular oxygen-nitrogen repulsions to accelerate cycloaddition reactions [14].
Recent investigations have revealed that tetrazine reactivity can be modulated through the incorporation of macrocyclic constraints, with bridged tetrazine systems demonstrating dramatically reduced reactivity that can be restored through cleavage of the bridging unit [25]. This "clip-to-click" strategy enables temporal control over reaction activation, providing new opportunities for controlled bioconjugation applications [25].
The choice of dienophile partner exerts profound influence on both reaction rate and product stability in tetrazine-based bioconjugation systems. trans-Cyclooctene represents the most reactive dienophile currently available, with rate constants reaching 300,000 reciprocal molar seconds when combined with highly reactive tetrazine partners [21] [26] [23]. The exceptional reactivity of trans-cyclooctene stems from its highly strained geometry and favorable HOMO energy, which enables efficient orbital overlap with tetrazine LUMO levels [21] [27].
Norbornene derivatives provide an attractive alternative to trans-cyclooctene systems, offering enhanced synthetic accessibility and improved stability while maintaining good reactivity profiles with rate constants typically ranging from 1 to 100 reciprocal molar seconds [21] [26]. The bicyclic structure of norbornene provides sufficient strain to enable rapid cycloaddition while avoiding the synthetic complexity associated with trans-cyclooctene preparation [26].
Cyclopropene systems represent another important class of dienophiles for tetrazine bioconjugation, demonstrating rate constants in the range of 10 to 1,000 reciprocal molar seconds depending on substitution pattern and tetrazine partner [26] [27]. These systems offer the advantage of compact molecular size and ready incorporation into biomolecule frameworks through standard synthetic methodologies [26].
The exceptional kinetics of tetrazine-based inverse electron demand Diels-Alder reactions have enabled applications that would be impossible with slower bioorthogonal methodologies. The rapid reaction rates permit bioconjugation under highly dilute conditions, making this chemistry particularly valuable for applications involving low-abundance biomolecules or situations where high reagent concentrations are impractical [27] [23].
Live cell labeling applications have demonstrated the power of tetrazine bioconjugation for tracking dynamic biological processes in real time. The bioorthogonal nature of tetrazine-dienophile reactions enables selective modification of metabolically incorporated azide or alkene functionalities without interference from endogenous cellular components [27] [23]. Fluorogenic tetrazine systems that undergo dramatic increases in fluorescence upon cycloaddition provide particularly powerful tools for real-time monitoring of bioconjugation events [24] [27].
The development of tetrazine-based drug release systems represents an emerging application area that exploits the predictable kinetics of inverse electron demand Diels-Alder reactions for controlled therapeutic delivery. These systems utilize tetrazine-trans-cyclooctene ligation to trigger drug release through elimination reactions that occur subsequent to the initial cycloaddition event [28]. The high reaction rates enable rapid drug activation upon administration of tetrazine triggers, providing new opportunities for temporal control over therapeutic action [28].